molecular formula C19H24N6O2 B2964852 7-benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 302785-79-1

7-benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2964852
CAS No.: 302785-79-1
M. Wt: 368.441
InChI Key: ISDKKYJXEQVHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (molecular formula: C₁₉H₂₄N₆O₂; monoisotopic mass: 368.196074) is a purine-2,6-dione derivative featuring a benzyl group at position 7, methyl groups at positions 1 and 3, and a 4-methylpiperazinyl substituent at position 8 . Its synthesis typically involves alkylation of theophylline derivatives with benzyl halides followed by substitution reactions at position 8 using piperazine derivatives .

Properties

IUPAC Name

7-benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-21-9-11-24(12-10-21)18-20-16-15(17(26)23(3)19(27)22(16)2)25(18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDKKYJXEQVHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 8

The 4-methylpiperazinyl group at position 8 distinguishes this compound from analogs. Key comparisons include:

(a) Morpholinylmethyl Substituent
  • Compound : 7-Benzyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
  • Properties :
    • Molecular formula: C₁₉H₂₃N₅O₃
    • Enhanced solubility due to the oxygen-rich morpholine ring.
    • Reduced steric hindrance compared to piperazinyl analogs .
(b) Styryl Substituent
  • Compound : 7-Benzyl-1,3-dimethyl-8-(E)-styryl-3,7-dihydro-1H-purine-2,6-dione (18)
  • Properties :
    • Extended π-conjugation from the styryl group improves UV absorption (λ_max = 254 nm).
    • Lower polarity compared to heterocyclic substituents, affecting membrane permeability .
(c) Triazolylmethyl-Piperazinyl Hybrids
  • Examples :
    • 12k: C₂₃H₃₇N₉O₂ (58.58% C, 26.73% N)
    • 12l: C₂₅H₄₁N₉O₂ (60.10% C, 25.23% N)
  • Properties :
    • Increased lipophilicity and nitrogen content enhance binding to ATP-binding pockets in kinases.
    • Triazole rings introduce hydrogen-bonding capabilities, improving target specificity .

Bioactivity and Selectivity

(a) ALDH Inhibition
  • Analog HC608 :
    • IC₅₀ = 6.2 nM for TRPC5 inhibition.
    • Superior selectivity over TRPC4 (IC₅₀ = 32.5 nM) and other TRP channels .
(b) Anticancer Activity
  • Triazolylmethyl-Piperazinyl Derivatives :
    • Compound 12k exhibited 85% inhibition of MCF-7 breast cancer cells at 10 μM.
    • Compound 12n (C₂₅H₃₀N₁₀O₅S) showed dual activity against EGFR and VEGFR-2 .
(c) SIRT3 Inhibition
  • 8-Mercapto Analogs :
    • 8-Mercapto-3,7-dihydro-1H-purine-2,6-dione derivatives demonstrated SIRT3 inhibition (IC₅₀ < 1 μM).
    • The thiol group at position 8 enhances metal-binding affinity, critical for enzymatic inhibition .

Structural and Pharmacokinetic Insights

Substituent Effects on Solubility and LogP

  • 4-Methylpiperazinyl : LogP ≈ 1.8 (moderate lipophilicity; ideal for blood-brain barrier penetration).
  • Morpholinylmethyl : LogP ≈ 1.5 (higher aqueous solubility due to oxygen atoms).

Metabolic Stability

  • Piperazinyl Derivatives : Prone to N-demethylation by CYP3A4, reducing half-life in vivo.
  • Triazolylmethyl Analogs : Stable to Phase I metabolism due to triazole ring rigidity .

Q & A

Basic: What are the established synthetic routes for this compound, and how are key reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step functionalization of the purine-2,6-dione core. Key steps include:

  • Bromination at the 8-position using reagents like PBr₃ or NBS to introduce reactive sites for nucleophilic substitution .
  • Nucleophilic substitution with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to install the 8-(4-methylpiperazin-1-yl) group .
  • Benzylation at the 7-position via alkylation with benzyl halides, optimized by controlling temperature (25–75°C) and solvent polarity (THF or DMF) .
  • Purification using column chromatography (chloroform:methanol gradients) or recrystallization to isolate high-purity product .

Basic: Which spectroscopic and analytical methods are critical for structural characterization?

Methodological Answer:

  • FTIR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and N-H stretches at ~3300 cm⁻¹. Aliphatic C-H stretches (2850–2960 cm⁻¹) confirm methyl/benzyl groups .
  • ¹H/¹³C NMR : Key signals include:
    • Purine core protons (δ 3.2–4.0 ppm for N-CH₃).
    • Piperazinyl protons (δ 2.5–3.5 ppm for N-CH₂).
    • Aromatic benzyl protons (δ 7.2–7.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 412 [M+H]⁺) and fragmentation patterns validate the structure .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

Methodological Answer:

  • Substituent Variation :
    • 8-position : Replacing 4-methylpiperazine with substituted piperidines (e.g., 3-aminopiperidine) modulates target affinity .
    • 7-benzyl group : Introducing electron-withdrawing groups (e.g., Cl, NO₂) enhances metabolic stability .
  • Pharmacophore Modeling : Use tools like Chemicalize.org (ChemAxon) to predict logP, polar surface area, and hydrogen-bonding capacity .
  • In Silico Docking : Compare binding poses with target proteins (e.g., kinases) to prioritize analogs with optimized steric and electronic complementarity .

Advanced: What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADMET Prediction :
    • Software : SwissADME or admetSAR to estimate bioavailability, CYP450 inhibition, and blood-brain barrier permeability.
    • Key Parameters : LogP < 3 for optimal solubility; topological polar surface area (TPSA) > 60 Ų to reduce CNS toxicity .
  • Toxicity Alerts : Rule-of-five violations (e.g., molecular weight > 500) and PAINS filters eliminate pan-assay interference candidates .

Advanced: How are contradictions in biological activity data resolved across different assay systems?

Methodological Answer:

  • Assay Contextualization :
    • In vitro vs. in vivo : Differences in metabolic stability (e.g., cytochrome P450-mediated degradation) may explain reduced efficacy in vivo .
    • Cell-line specificity : Use isogenic cell lines to control for genetic variability in target expression .
  • Dose-Response Validation : Replicate IC₅₀ measurements under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA or Bayesian modeling) to identify outliers and confirm reproducibility .

Advanced: What strategies mitigate stability issues during synthesis and storage?

Methodological Answer:

  • Light/Temperature Sensitivity : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation of the piperazinyl group .
  • Hygroscopicity : Use desiccants (e.g., silica gel) in storage vials to avoid hydrolysis of the purine-dione core .
  • Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring identify vulnerable functional groups (e.g., benzyl ethers) .

Advanced: How are in vitro pharmacological assays designed to evaluate target engagement?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Kinase Profiling : Use radiometric (³²P-ATP) or fluorescence-based (ADP-Glo™) assays at physiological ATP concentrations (1 mM) .
    • Dose Range : Test 0.1–100 µM with positive controls (e.g., staurosporine for kinases) .
  • Cell-based Assays :
    • Apoptosis/Cytotoxicity : Measure caspase-3 activation or MTT viability in cancer cell lines (e.g., HeLa or MCF-7) .
    • Target Knockdown : CRISPR/Cas9-mediated gene deletion confirms mechanism-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.